molecular formula C3H8O2Se B14338253 (Methaneselenonyl)ethane CAS No. 98750-92-6

(Methaneselenonyl)ethane

Cat. No.: B14338253
CAS No.: 98750-92-6
M. Wt: 155.07 g/mol
InChI Key: PVDSBFPEQWRISQ-UHFFFAOYSA-N
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Description

Ethane (C₂H₆) is a saturated hydrocarbon and the second simplest alkane. It is colorless, odorless, and primarily derived from natural gas processing or petroleum refining . Key properties and applications include:

  • Structure: Comprises two carbon atoms in a single bond (sp³ hybridization) with six hydrogen atoms, resulting in a tetrahedral geometry .
  • Uses:
    • Feedstock for ethylene production (plastics, detergents).
    • Liquid ethane in cryogenic research (vitrification of water-rich samples).
    • Fuel source (liquefied form) .
  • Environmental Role: Ethane is a precursor to tropospheric ozone and a tracer for thermogenic methane emissions .

Properties

CAS No.

98750-92-6

Molecular Formula

C3H8O2Se

Molecular Weight

155.07 g/mol

IUPAC Name

1-methylselenonylethane

InChI

InChI=1S/C3H8O2Se/c1-3-6(2,4)5/h3H2,1-2H3

InChI Key

PVDSBFPEQWRISQ-UHFFFAOYSA-N

Canonical SMILES

CC[Se](=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methaneselenonyl)ethane typically involves the reaction of ethane with selenium-containing reagents under controlled conditions. One common method is the reaction of ethane with selenium dioxide (SeO2) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions

(Methaneselenonyl)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenium-containing oxides.

    Reduction: Reduction reactions can convert this compound to simpler selenium-containing compounds.

    Substitution: The selenium atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include selenium oxides, reduced selenium compounds, and various substituted derivatives of this compound.

Scientific Research Applications

(Methaneselenonyl)ethane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its selenium content.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Methaneselenonyl)ethane involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in these interactions, often participating in redox reactions and forming covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Hybridization Differences

Ethane is compared to unsaturated hydrocarbons and fluorinated derivatives:

Compound Formula Hybridization Bond Type Geometry Key Properties
Ethane C₂H₆ sp³ Single (C–C) Tetrahedral Low reactivity, high thermal stability
Ethene (Ethylene) C₂H₄ sp² Double (C=C) Planar High reactivity (polymerization)
Ethyne (Acetylene) C₂H₂ sp Triple (C≡C) Linear Extremely reactive (welding fuel)
1,1-Difluoroethane C₂H₄F₂ sp³ Single (C–C) Tetrahedral Refrigerant, lower flammability

Sources:

Reactivity and Environmental Impact

Reactivity in Atmospheric Chemistry
  • Ethane vs. Methane:
    • Ethane has a shorter atmospheric lifetime (~2 months) compared to methane (~10 years) but contributes significantly to VOC-driven ozone formation .
    • Ethane is a proxy for thermogenic methane emissions, as both co-emit from fossil fuel extraction .
  • Reactivity Metrics: The U.S. EPA uses molar reactivity comparisons (vs. ethane) to classify VOC exemptions.
Hydrate Formation
  • Ethane stabilizes Type II gas hydrates, which are thermodynamically stable at higher temperatures (5–10°C warmer) than pure methane (Type I) hydrates. This property is critical in natural gas storage and climate modeling .
Gas Absorption in Ionic Liquids (ILs)
  • Ethane absorption in ILs like bis tri (fluoromethylsulfonyl) imide affects CO₂/ethane selectivity in gas separation. For example:
    • IL-1: Lower ethane solubility, better for CO₂ capture.
    • IL-2: Higher ethane absorption, less selective .
Ionic Liquid Ethane Solubility (mol/kg) CO₂ Selectivity Application Suitability
IL-1 0.45 High Natural gas sweetening
IL-2 0.78 Moderate Ethane recovery

Source:

Density in Bitumen Mixtures
  • Ethane-saturated bitumen shows density reductions similar to methane, propane, and butane, but less pronounced than CO₂ .

Emission Profiles and Monitoring

  • Shale Oil Contributions: The Bakken Formation (North Dakota) accounts for 2% of global ethane emissions, with Eagle Ford (Texas) also significant .
  • thermogenic (ethane-rich) sources. Instruments like the Picarro G2210-i analyzer enable precise tracking .

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